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Compound of Interest

Compound Name: 2,2-dimethyl-4-methylideneoxane

CAS No.: 62913-30-8

Cat. No.: B6589184

Get Quote

Abstract & Introduction
The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in marine natural products

(e.g., bryostatins, okadaic acid) and modern drug candidates. 2,2-dimethyl-4-
methylideneoxane represents a privileged scaffold where the gem-dimethyl group at the C2

position serves two critical functions:

Conformational Locking: The steric bulk of the dimethyl group locks the ring into a specific

chair conformation, minimizing ring-flip averaging.

Stereoelectronic Bias: It exerts significant 1,3-diaxial steric influence, directing electrophilic

attack to the opposing face of the ring.

This guide details protocols for the asymmetric hydrofunctionalization of this achiral starting

material to generate high-value chiral intermediates. We focus on Enantioselective

Hydroboration to access chiral alcohols and Diastereoselective Prins Cyclization for spirocyclic

ether construction.
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Structural Analysis & Mechanistic Design
Conformational Control
The 2,2-dimethyl-4-methylideneoxane molecule exists predominantly in a chair conformation.

The gem-dimethyl group at C2 places one methyl group in the axial position and one in the

equatorial position.

The "Anchor" Effect: The energetic penalty of placing the C2-axial methyl into a twist-boat or

diaxial interaction strongly biases the system, making the ring rigid.

Facial Selectivity: Reagents approaching the exocyclic alkene at C4 must distinguish

between the Re and Si faces. The C2-axial methyl group effectively shields the syn face (top

face), favoring attack from the anti face (bottom/equatorial face).

Pathway Visualization
The following diagram illustrates the stereochemical bias and the divergent synthetic pathways.
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Figure 1: Mechanistic divergence for the functionalization of 2,2-dimethyl-4-
methylideneoxane.

Preparation of Starting Material
Before asymmetric synthesis, the substrate must be prepared in high purity.

Precursor: 2,2-dimethyltetrahydro-4H-pyran-4-one.
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Method: Wittig Olefination.

Protocol:

Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under

.

Add KOtBu (1.2 equiv) at 0°C; stir for 30 min (solution turns bright yellow).

Add 2,2-dimethyltetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

Warm to RT and stir for 4 hours.

Quench with saturated

, extract with pentane (to remove

), and distill.

QC Check:

NMR (400 MHz,

):

4.70 (s, 2H, =CH2), 3.75 (t, 2H, C6-H), 2.30 (t, 2H), 2.15 (s, 2H), 1.25 (s, 6H).

Protocol A: Enantioselective Hydroboration
Objective: Synthesis of enantioenriched (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol.

Principle: Since the substrate is achiral (meso-like but lacking a plane of symmetry due to the

chair conformation dynamics), standard hydroboration yields a racemate. Using a chiral borane

reagent breaks this symmetry.

Materials
Substrate: 2,2-dimethyl-4-methylideneoxane.[1]

Reagent: (-)-Diisopinocampheylborane (
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), prepared in situ or 1M solution.

Oxidant: 30%

, 3M NaOH.

Solvent: Anhydrous THF.

Step-by-Step Methodology
Reagent Preparation:

In a flame-dried flask, cool 1.2 equiv of (-)-

(derived from (-)-

-pinene) in THF to -25°C.

Note: The optical purity of

-pinene is critical (>99% ee required).

Hydroboration:

Add 2,2-dimethyl-4-methylideneoxane (1.0 equiv) dropwise to the borane solution.

Maintain temperature at -25°C for 4 hours, then store at 0°C for 12 hours to complete

precipitation of the organoborane adduct.

Mechanism:[2][3][4][5] The bulky chiral ligands on boron distinguish between the

enantiotopic faces of the exocyclic alkene.

Oxidation:

Carefully add 3M NaOH (3 equiv) followed by dropwise addition of 30%

(3 equiv). Caution: Exothermic.

Reflux the mixture for 1 hour to ensure hydrolysis of the boron-carbon bond.
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Work-up & Purification:

Extract with diethyl ether (3x). Wash organics with brine and dry over

.

Crucial Step: The byproduct is isopinocampheol. Remove it via flash chromatography

(Hexane/EtOAc gradient) or Kugelrohr distillation.

Isolate the chiral alcohol.

Data Analysis & Expected Results
Parameter Specification

Yield 75 - 85%

Enantiomeric Excess (ee) > 90% (determined by Chiral HPLC)

Major Isomer
(S)-configuration (predicted based on Brown's

model)

1H NMR Diagnostic

Doublet at

3.45 ppm (

)

Protocol B: Diastereoselective Prins Cyclization
Objective: Synthesis of spiro-tetrahydropyranyl scaffolds. Principle: The exocyclic alkene acts

as a nucleophile towards an activated aldehyde. The 2,2-dimethyl group directs the attack to

form the thermodynamically stable chair-chair spiro system.

Workflow Diagram
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Figure 2: Prins cyclization cascade.

Step-by-Step Methodology
Setup: Dissolve chiral or achiral aldehyde (1.0 equiv) and 2,2-dimethyl-4-
methylideneoxane (1.2 equiv) in anhydrous DCM.

Catalysis: Cool to -78°C. Add

(1.0 equiv) dropwise.

Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

Quench: Add saturated

.

Result: Formation of a 4-substituted spiro-ether. The 2,2-dimethyl group ensures the new

ring fuses in a specific orientation relative to the existing THP ring.

Troubleshooting & Quality Control
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Common Issues
Low ee in Hydroboration: Usually caused by low optical purity of the starting

-pinene or insufficient steric bulk.

Solution: Recrystallize the

reagent before use to upgrade ee to >99%.

Incomplete Conversion (Prins): Polymerization of the exocyclic alkene.

Solution: Use lower temperatures (-78°C) and ensure dilute conditions (0.05 M).

Analytical Validation
Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (95:5). Flow: 1.0

mL/min.

NMR Verification: The C2-methyl groups appear as two distinct singlets in chiral products

due to the loss of symmetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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